molecular formula C6H9IN2 B1590289 1-Amino-2-methylpyridinium iodide CAS No. 7583-90-6

1-Amino-2-methylpyridinium iodide

Cat. No.: B1590289
CAS No.: 7583-90-6
M. Wt: 236.05 g/mol
InChI Key: XMFXSCPQGJZSLU-UHFFFAOYSA-M
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Description

1-Amino-2-methylpyridinium iodide is an organic compound that appears as white to light yellow crystals. It is soluble in water and various organic solvents. This compound is an ionic compound consisting of a 1-amino-2-methylpyridinium cation and an iodide anion .

Chemical Reactions Analysis

1-Amino-2-methylpyridinium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydriodic acid, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-Amino-2-methylpyridinium iodide has several notable applications:

Organic Synthesis

  • Reagent in Reactions : It serves as a reagent in various organic synthesis reactions, including nucleophilic substitutions and oxidations. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions .
  • Synthesis of N-Ylides : The compound is used to synthesize N-ylides, which are important intermediates in organic synthesis .

Medicinal Chemistry

  • Modification of Antibiotics : A significant application is in the chemical modification of antibiotics such as oligomycin A. The reaction with this compound leads to the formation of pyrazolo[1,5-a]pyridine derivatives, which may enhance the selectivity and efficacy of these antibiotics against various pathogens .

Deamination Reactions

  • Indirect Deamination : While not directly deaminating itself, this compound can facilitate deamination reactions. For instance, it reacts with benzaldehyde to form N-benzalimino derivatives, which upon further treatment yield 2-picoline and benzonitrile, effectively achieving deamination .

Case Study 1: Antibiotic Modification

In a study exploring the modification of oligomycin A, researchers utilized this compound to create new derivatives that showed improved antitumor activity. The resulting compounds were characterized using NMR and mass spectrometry techniques, demonstrating the compound's effectiveness in enhancing antibiotic properties .

Case Study 2: Synthesis Pathways

Research involving the synthesis of N-ylides demonstrated that using this compound facilitated higher yields under optimized conditions compared to traditional methods. This advancement highlights its potential for improving synthetic efficiency in laboratory settings .

Mechanism of Action

The mechanism of action of 1-amino-2-methylpyridinium iodide involves its interaction with molecular targets through ionic and covalent bonding. The specific pathways and molecular targets depend on the context in which the compound is used. For example, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions .

Biological Activity

1-Amino-2-methylpyridinium iodide (AMPI) is a compound with a pyridinium structure that has attracted attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of AMPI, including its synthesis, properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Pyridinium Ring : A six-membered aromatic ring containing a positively charged nitrogen atom.
  • Amino Group : The amino group (NH2) at position 1 can participate in hydrogen bonding and ionic interactions.
  • Methyl Group : The methyl group (CH3) at position 2 influences the molecule's hydrophobicity.

The compound exists as an ionic crystal, with the pyridinium ring interacting electrostatically with the iodide ion. Its melting point is reported to be between 159-161 °C, indicating stability under standard conditions .

Antimicrobial Properties

Research indicates that derivatives of pyridinium compounds, including AMPI, exhibit significant antimicrobial properties . For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. While specific data on AMPI's antimicrobial efficacy is limited, its structural similarity to other active pyridinium derivatives suggests potential activity against microbial pathogens .

Cytotoxic Effects

Preliminary investigations into the cytotoxicity of AMPI derivatives have revealed their potential as anticancer agents . The interaction of AMPI with certain biological targets may lead to apoptosis in cancer cells. For example, derivatives similar to AMPI have been noted for their ability to induce cell death in doxorubicin-resistant HepG2 cells, indicating a promising avenue for cancer treatment .

Ion Pair Scavenging

The unique ionic nature of AMPI allows it to act as an ion pair scavenger , which can be beneficial in various scientific processes such as chromatography and catalysis. The positively charged pyridinium structure combined with the negatively charged iodide ion enhances its utility in these applications .

Synthesis and Derivatives

A notable study involved the synthesis of pyrazolo[1,5-a]pyridine derivatives through the reaction of oligomycin A with 1-aminopyridinium iodide. This reaction yielded compounds with promising biological activities, including antitumor effects . The structural elucidation of these compounds was supported by NMR and mass spectrometry.

CompoundBiological ActivityReference
Oligomycin A derivative with AMPIAntitumor
2-Arylimidazo[1,2-a]pyridineAntimicrobial
Pyrazolo[1,5-a]pyridineCytotoxicity in HepG2 cells

Environmental Applications

In addition to its biological applications, AMPI has been explored for its role in environmentally sustainable synthesis methods. For example, iodine-promoted reactions involving 2-aminopyridines have demonstrated efficient yields in aqueous media, highlighting AMPI's potential in green chemistry practices .

Properties

IUPAC Name

2-methylpyridin-1-ium-1-amine;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.HI/c1-6-4-2-3-5-8(6)7;/h2-5H,7H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFXSCPQGJZSLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484977
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7583-90-6
Record name 1-AMINO-2-METHYLPYRIDINIUM IODIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-2-methylpyridinium Iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1-Amino-2-methylpyridinium iodide be used for deamination reactions?

A2: Yes, this compound can be indirectly employed for deamination. While it does not directly deaminate itself, it reacts with benzaldehyde to form N-benzalimino-2-methylpyridinium iodide. This intermediate, upon treatment with a base, yields 2-picoline and benzonitrile, effectively achieving deamination of the original 2-methylpyridine [].

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